2,2,4-三甲基-1,2,3,4-四氢喹啉-6-醇

描述

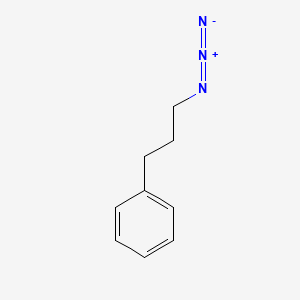

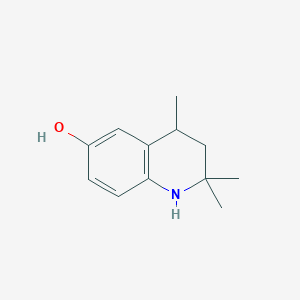

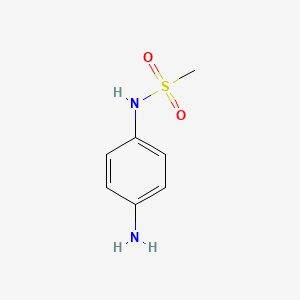

The compound "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" is a derivative of the tetrahydroquinoline class, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure is characterized by a tetrahydroquinoline core with methyl groups at the 2, 2, and 4 positions, and a hydroxyl group at the 6 position. This structure is a key feature in its reactivity and its potential as a pharmacophore .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives typically involves the condensation of cyclohexanones with cyanoguanidine or similar reagents. For example, in the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines, the corresponding 4-(arylmethyl)cyclohexanones were condensed with cyanoguanidine to form the tetrahydroquinazoline analogues . Although the exact synthesis of "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" is not detailed in the provided papers, similar methodologies could be applied, with modifications to introduce the specific substituents at the appropriate positions on the tetrahydroquinoline ring.

Molecular Structure Analysis

The molecular structure of "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" is likely to exhibit significant delocalization of electrons due to the conjugated system within the tetrahydroquinoline ring. The presence of methyl groups can influence the electron density and steric hindrance, affecting the compound's reactivity and interaction with biological targets. The hydroxyl group at the 6 position is a functional group that can participate in hydrogen bonding and can be a site for further chemical modifications .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including oxidation and photolysis. It has been shown that similar tetrahydroquinoline derivatives can be converted to quinone-imines through interaction with peroxy radicals, oxygen, and peroxides . Additionally, photolysis of related compounds leads to the formation of aminyl radicals, which can undergo dimerization or react with oxygen to form nitroxyl radicals . These reactions are important for understanding the compound's behavior as an antioxidant or in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" can be inferred from studies on similar compounds. For instance, the fluorescence emission of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) has been characterized, and its fluorescence intensity is affected by factors such as solvent, acidity, and continuous irradiation . The compound's reactivity with oxygen and its radical scavenging ability are also notable, as they contribute to its potential as an antioxidant . These properties are crucial for applications in preventing oxidative degradation of polymers and possibly in therapeutic contexts.

科学研究应用

自由基生成和光解研究

- 自由基生成:已对2,2,4-三甲基-1,2,3,4-四氢喹啉-6-醇进行研究,以探讨其在亚硝基自由基生成中的作用。这是在其衍生物氧化过程中观察到的,得到了EPR光谱学的支持 (Shikhaliev et al., 1988)。

- 光解:该化合物经历光解,导致氨基自由基的生成。对这一过程进行了详细探讨,包括光解的机制和产物 (Malkin et al., 1981)。

农业应用

- 促进农业生长:令人惊讶的是,2,2,4-三甲基-1,2,3,4-四氢喹啉-6-醇的衍生物已被发现对茄子和杜鹃等农作物的生长起到促进作用。通过增加种子发芽率、植株高度和产量进行了证明 (Vostrikova et al., 2021); (Vostrikova et al., 2020)。

光诱导加成研究

- 光诱导反应:该化合物已被用于光诱导加成反应的研究,例如将水和甲醇加到其双键上,形成马尔科夫尼科夫加合物。这项研究揭示了这些反应中涉及的动力学和机制 (Nekipelova et al., 2002)。

化学合成和性质

- 衍生物的合成:研究重点放在合成该化合物的各种衍生物并研究它们的性质,如它们的自由基类似物和与其他元素如Fe3+离子的反应 (Ivanov et al., 1981)。

保护科学

- 在文物保护中的应用:当史前文物因2,2,4-三甲基-1,2-二氢喹啉的衍生物而变蓝时,发现了一个有趣的应用,这与2,2,4-三甲基-1,2,3,4-四氢喹啉-6-醇相关。这突显了该化合物在影响文物材料的意外化学反应中的作用 (Tapparo et al., 2011)。

抗氧化研究

- 抗氧化活性:已研究了该化合物作为抗氧化剂的潜力。例如,对其与烷基过氧基的反应进行了检查,以了解其作为抗氧化剂的作用机制 (Taimr, 1994)。

属性

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZAQKIFRPZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403212 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

CAS RN |

61855-46-7 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)